
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with tert-butylthiol in the presence of a base to form the corresponding tert-butylsulfanyl derivative. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
- 1-(Tert-butylsulfanyl)cyclopentane-1-carbonitrile
- 1-(Tert-butylsulfanyl)cyclohexane-1-carbonitrile
- 1-(Tert-butylsulfanyl)cycloheptane-1-carbonitrile
These compounds share the tert-butylsulfanyl and carbonitrile functional groups but differ in the size of the cycloalkane ring. The unique properties of this compound arise from the strain and reactivity associated with the four-membered cyclobutane ring .
Propriétés
Formule moléculaire |
C9H15NS |
|---|---|
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
1-tert-butylsulfanylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NS/c1-8(2,3)11-9(7-10)5-4-6-9/h4-6H2,1-3H3 |
Clé InChI |
ZSCVKDWGVSHJNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1(CCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


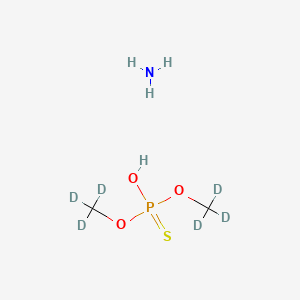
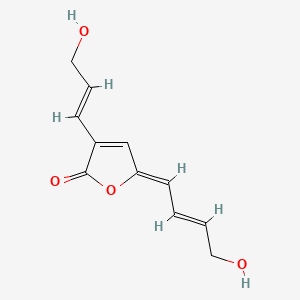
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
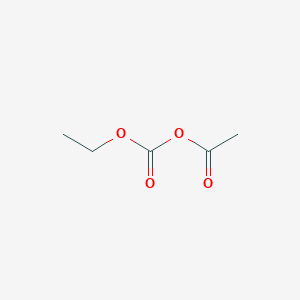


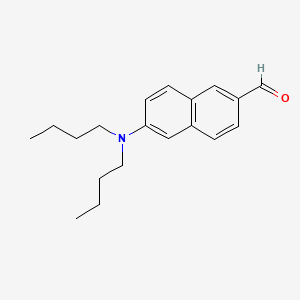

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
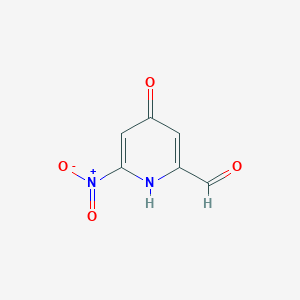
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

